
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- is a heterocyclic compound that features both imidazolinone and thiazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazolinone structure . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The thiazole ring can undergo substitution reactions with different electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazolinones and thiazoles, which can be further functionalized for specific applications. For example, the reduction of the nitro group can lead to the formation of amino derivatives, which are valuable intermediates in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit enzymes and disrupt cellular processes makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-1,2,4-triazole-3-one: Known for its high energetic material properties and stability.
Imidazoles: Widely used in pharmaceuticals and agrochemicals for their versatile reactivity and biological activity.
Thiazoles: Commonly found in biologically active molecules and used in medicinal chemistry.
Uniqueness
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- stands out due to its unique combination of imidazolinone and thiazole rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
101692-33-5 |
|---|---|
Molekularformel |
C6H4N4O3S |
Molekulargewicht |
212.19 g/mol |
IUPAC-Name |
3-(5-nitro-1,3-thiazol-2-yl)-4H-imidazol-2-one |
InChI |
InChI=1S/C6H4N4O3S/c11-5-7-1-2-9(5)6-8-3-4(14-6)10(12)13/h1,3H,2H2 |
InChI-Schlüssel |
FDKRNBMDPFLDML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC(=O)N1C2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


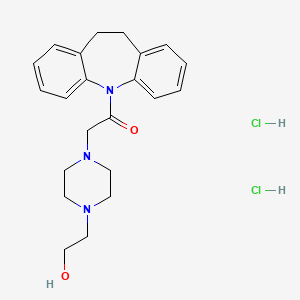

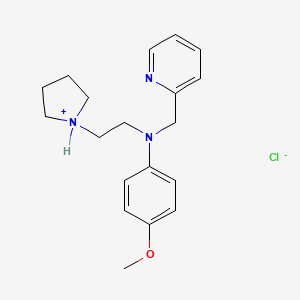



![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
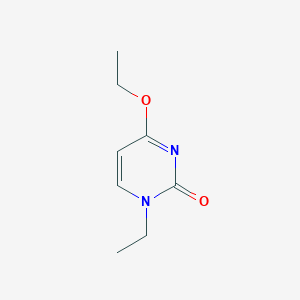

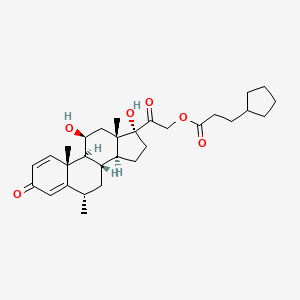

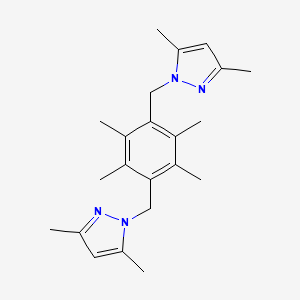
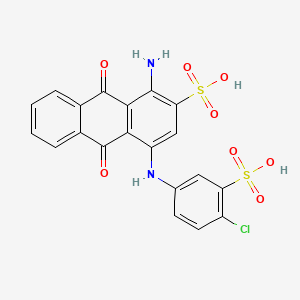
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)
